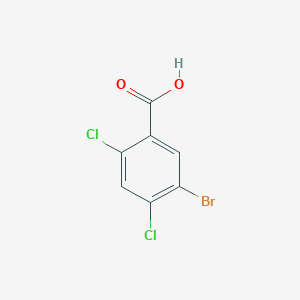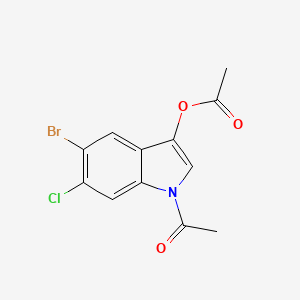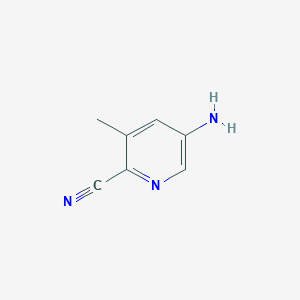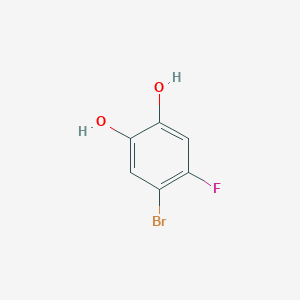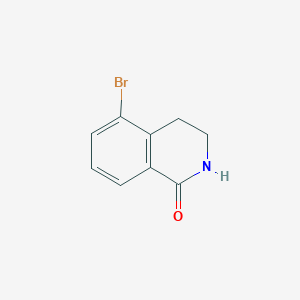
4-Bromoisoindolin-1-ona
Descripción general
Descripción
4-Bromoisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C8H6BrNO and a molecular weight of 212.043 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
4-Bromoisoindolin-1-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules, including inhibitors targeting specific enzymes.
Medicine: It is involved in the development of pharmaceutical compounds, such as inhibitors of type 1 methionyl-tRNA synthetase, which play a crucial role in protein synthesis and disease pathways.
Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .
Mode of Action
4-Bromoisoindolin-1-one interacts with MetRS by aligning its structure, characterized by a bicyclic heteroaromatic core, with the requirements for effective inhibition of MetRS . It reversibly binds to the large peptide ring of MetRS and inhibits the decomposition of HCV precursor protein by MetRS, thus inhibiting the virus replication cycle .
Biochemical Pathways
The compound’s interaction with MetRS affects the protein synthesis pathway. By interfering with protein synthesis mediated by MetRS, 4-Bromoisoindolin-1-one holds potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Pharmacokinetics
Its structure allows for fine-tuning pharmacological properties, making it promising for drug development .
Result of Action
The resulting compound exhibits promising MetRS inhibitory activity . The application of 4-Bromoisoindolin-1-one and similar compounds in drug synthesis offers a targeted approach for treating diseases amenable to MetRS inhibition .
Action Environment
It’s worth noting that the compound’s structure, distinguished by its bromine substitution at the 4-position and a ketone functionality at the 1-position, confers reactivity, facilitating subsequent derivatization, while the ketone moiety enables participation in various chemical transformations .
Análisis Bioquímico
Biochemical Properties
4-Bromoisoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of MetRS. This enzyme is essential for protein synthesis, and its inhibition can disrupt the synthesis of proteins, which is a critical process in various diseases, including certain cancers and infectious diseases . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS. By interfering with protein synthesis mediated by MetRS, 4-Bromoisoindolin-1-one holds potential in combating diseases where dysregulated protein synthesis is implicated .
Cellular Effects
4-Bromoisoindolin-1-one has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of MetRS, thereby disrupting protein synthesis. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting MetRS, 4-Bromoisoindolin-1-one can affect the translation process, leading to a reduction in the production of proteins necessary for cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of 4-Bromoisoindolin-1-one involves its interaction with MetRS. The compound binds to the enzyme, inhibiting its activity and thereby preventing the synthesis of methionyl-tRNA, a crucial component in protein synthesis. This inhibition disrupts the translation process, leading to a decrease in protein production. Additionally, 4-Bromoisoindolin-1-one may interact with other biomolecules, potentially influencing various cellular pathways and processes .
Dosage Effects in Animal Models
The effects of 4-Bromoisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits MetRS without causing significant toxicity. At higher doses, 4-Bromoisoindolin-1-one may exhibit toxic or adverse effects, including potential damage to organs and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Bromoisoindolin-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound’s metabolism may influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 4-Bromoisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects. The transport and distribution mechanisms of 4-Bromoisoindolin-1-one are essential for understanding its pharmacokinetics and optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 4-Bromoisoindolin-1-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting MetRS and other targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromoisoindolin-1-one can be synthesized through a multi-step process. One common method involves the following steps :
Bromination: Methyl 3-bromo-2-(bromomethyl)benzoate is synthesized by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst.
Cyclization: The intermediate is then subjected to cyclization reactions to form the isoindolinone structure.
Industrial Production Methods: Industrial production of 4-Bromoisoindolin-1-one typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups.
Oxidation and Reduction Reactions: The ketone functionality at the 1-position can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Comparación Con Compuestos Similares
4-Bromoisoindolin-1-one can be compared with other similar compounds within the isoindoline family :
4-Chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroisoindolin-1-one: Similar structure but with a fluorine atom instead of bromine.
4-Iodoisoindolin-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom at the 4-position in 4-Bromoisoindolin-1-one confers unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and pharmaceutical research .
Propiedades
IUPAC Name |
4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRICULVJRGSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619878 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-15-9 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
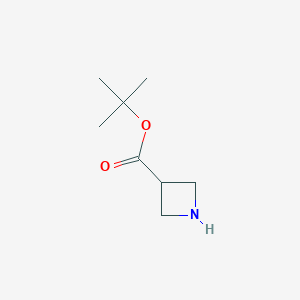

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
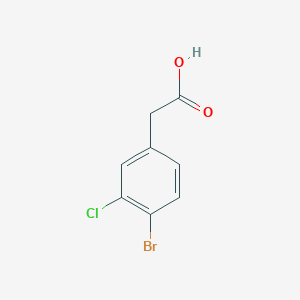
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

